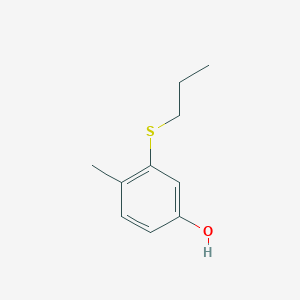
4-Methyl-3-(propylsulfanyl)phenol
Cat. No. B8567184
M. Wt: 182.28 g/mol
InChI Key: WWGMCNVDBQVYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04091109
Procedure details


4-Methyl-3-(n-propylthio)phenol (4.0 g, 0.02 mole) and 85.5 % potassium hydroxide (1.4 g, 0.02 mole) were dissolved in N,N-dimethylacetamide (40 ml) above 90° C. 4-Bromomethylthiobenzene (4.0 g, 0.02 mole) and Cu powder (0.5 g, 0.008 mole) were added to this solution below 90° C and the mixture was stirred at 120° - 160° C for 14 hr. After cooling, the reaction mixture was poured into water (100 ml) and extracted twice with benzene. The combined organic layers were washed with 5 % sodium hydroxide solution, 5 % hydrochloric acid solution, and water, then dried over sodium sulfate. The solvent was removed, and the residue was distilled under reduced pressure. The yield of 4-methyl-3-n-propylthiophenyl 4-methylthiophenyl ether was 4.1 g (61.5 %), colorless oil, bp 188° - 190° C/2 mmHg. Anal. Found: C, 67.12; H, 6.59. Calcd. for C17H20OS2 : C, 67.06; H, 6.62 %




[Compound]
Name
Cu
Quantity
0.5 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[S:9][CH2:10][CH2:11][CH3:12].[OH-].[K+].Br[CH2:16][S:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN(C)C(=O)C>[CH3:16][S:17][C:18]1[CH:23]=[CH:22][C:21]([O:8][C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([S:9][CH2:10][CH2:11][CH3:12])[CH:4]=2)=[CH:20][CH:19]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)O)SCCC
|
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCSC1=CC=CC=C1
|
[Compound]
|
Name
|
Cu
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 120° - 160° C for 14 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 5 % sodium hydroxide solution, 5 % hydrochloric acid solution, and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
14 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CSC1=CC=C(C=C1)OC1=CC(=C(C=C1)C)SCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
